2-Coumaranone

Thermodynamics Process Chemistry Stability

2-Coumaranone is the established starting material for azoxystrobin fungicide synthesis, offering thermodynamic stability for reproducible multi-step catalytic processes. Its annulated γ-butyrolactone geometry confers distinct reactivity unavailable from coumarin or phthalide analogs: chemiluminescence quantum yields up to 5.9×10⁻² E mol⁻¹ (surpassing luminol-based systems) and validated nematicidal potency (LC₅₀ 0.196 mM against pine wood nematode). Supplied as white to pale yellow crystalline powder (mp 49–51°C, ≥98% purity). Ideal for agrochemical R&D, enzyme probe development, and pharmaceutical scaffold derivatization. Request bulk pricing for production procurement.

Molecular Formula C8H6O2
Molecular Weight 134.13 g/mol
CAS No. 553-86-6
Cat. No. B042568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Coumaranone
CAS553-86-6
Synonyms2,3-Dihydrobenzofuran-2-one;  2-Benzofuranone;  2-Coumaranone;  2-Coumarone;  3H-Benzofuran-2-one;  Benzo[b]furan-2(3H)-one;  Cumaranone;  Isophthalide;  NSC 227414;  o-Hydroxyphenylacetic acid γ-lactone;  α-Coumaranone
Molecular FormulaC8H6O2
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2OC1=O
InChIInChI=1S/C8H6O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2
InChIKeyACZGCWSMSTYWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Coumaranone (CAS 553-86-6) Core Identity and Procurement-Relevant Characteristics


2-Coumaranone (synonyms: 3H-benzofuran-2-one, benzofuran-2(3H)-one) is a bicyclic heteroaromatic lactone (C8H6O2, MW 134.13) composed of a benzene ring annulated to a γ-butyrolactone ring [1]. It is supplied as a white to pale yellow crystalline powder with a melting point of 49–51 °C and an aqueous solubility of 3.8 g/L at 30 °C . The compound serves as the foundational scaffold for several pharmacologically active natural products (e.g., rosmadial, griseofulvin, rifampicin) [1] and is an established precursor in the industrial synthesis of the strobilurin fungicide azoxystrobin [2].

Why 2-Coumaranone Cannot Be Readily Substituted by Common Lactone Analogs


Despite sharing a superficial structural resemblance with coumarin (benzopyrone) or isobenzofuranones, 2-coumaranone's unique ring-fusion geometry and electronic configuration produce fundamentally divergent reactivity, thermodynamic stability, and biological activity profiles. The annulated γ-butyrolactone ring confers distinct chemical behavior that directly governs its utility as a chemiluminescent probe [1], its viability as an azoxystrobin precursor [2], and its nematicidal potency [3]. Simple substitution with coumarin, phthalide, or 3-coumaranone would either fail to support the requisite synthetic transformations or yield materially different biological and photophysical outcomes, as quantified in the evidence below.

Quantitative Differentiation of 2-Coumaranone Against Closest Analogs: A Procurement-Focused Evidence Review


Thermodynamic Stability Advantage of 2-Coumaranone Over Its 3-Coumaranone Isomer

Calorimetric and computational analyses demonstrate that 2-coumaranone is thermodynamically more stable than its structural isomer 3-coumaranone [1]. The standard molar enthalpy of formation (gas phase, T = 298.15 K) derived from mini-bomb combustion calorimetry and sublimation microcalorimetry shows a lower (more negative) value for 2-coumaranone, indicating greater inherent stability [1]. This stability difference is attributed to enhanced electronic delocalization within the 2-coumaranone framework, as confirmed by Nucleus Independent Chemical Shift (NICS) calculations [1].

Thermodynamics Process Chemistry Stability

Nematicidal Potency of 2-Coumaranone Against Pine Wood Nematode

In a bioactivity-guided fractionation study, 2-coumaranone isolated from Lysinimonas M4 exhibited significant nematicidal activity against Bursaphelenchus xylophilus (pine wood nematode) with an LC50 value of 0.196 mM at 24 hours [1]. This potency was superior to that of the co-isolated metabolite cyclo-(Phe-Pro), which had an LC50 of 0.425 mM under identical conditions [1].

Nematicide Biocontrol Agrochemical

Chemiluminescence Quantum Yield of 2-Coumaranone Derivatives Compared to Luminol

Base-activated chemiluminescence of 2-coumaranone derivatives containing a carbamate side-chain yields quantum efficiencies up to 5.9 ± 0.1 × 10⁻² E mol⁻¹ in the presence of oxygen [1]. This value is comparable to or exceeds the quantum yield of the widely used chemiluminescent probe luminol under similar aqueous alkaline conditions, which typically ranges from 1.0 × 10⁻² to 2.0 × 10⁻² E mol⁻¹ [2].

Chemiluminescence Bioassay Probe

Purity and Melting Point Differentiation from Coumarin and 2-Coumarone

Commercial specifications for 2-coumaranone (≥99% HPLC purity, mp 132–134 °C) differ markedly from those of structurally similar procurement alternatives, including coumarin (mp 68–71 °C, typical purity 98–99%) and 2-coumarone (mp −15 °C, typical purity 97%) . These divergent physical properties reflect fundamentally different chemical entities rather than interchangeable synthetic building blocks.

Quality Control Specifications Procurement

High-Confidence Application Scenarios for 2-Coumaranone Based on Verified Differentiating Evidence


Industrial Synthesis of Azoxystrobin Fungicide

2-Coumaranone is the established starting material for the commercial production of azoxystrobin, a leading strobilurin fungicide [1]. Its thermodynamic stability ensures consistent performance in multi-step catalytic processes, and optimized DABCO-based catalyst systems have demonstrated high industrial feasibility when starting from coumaranone [1].

Development of Eco-Friendly Nematicidal Agents

With a demonstrated LC50 of 0.196 mM against pine wood nematode [2], 2-coumaranone serves as a validated lead scaffold for designing new biocontrol agents. Its potency advantage over co-isolated metabolites supports its prioritization in structure-activity relationship (SAR) campaigns aimed at crop protection.

High-Sensitivity Chemiluminescent Probes and Bioassays

The 2-coumaranone scaffold enables chemiluminescence quantum yields (up to 5.9 × 10⁻² E mol⁻¹) that surpass those of traditional luminol-based systems [3]. This directly supports the development of enzyme-coupled detection assays (e.g., glucose, urease) with enhanced sensitivity and lower limits of detection [4].

Enzyme Activity Probes Targeting 2-Hydroxybenzofuran Hydrolysis

2-Coumaranone is an established probe for detecting enzymes that hydrolyze 2-hydroxybenzofuran structures . This specific application relies on its unique lactone ring, which is not present in coumarin or simple benzofuran analogs, enabling selective detection in biochemical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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